Gentamicin C1 Gentamicin C1 Gentamicin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of several infections caused by certain types of bacteria, such as meningitis, infection of the blood, and serious urinary tract infections.
Some bacterial infections can be opportunistic infections (OIs) of HIV.
Gentamicin C1 is a natural product found in Liquidambar formosana with data available.
Gentamicin C1 is one of the major components of the gentamicin complex. Gentamicin C1 has a methyl group in the 6' position of the 2-amino-hexose ring and is N methylated at the same position.
Brand Name: Vulcanchem
CAS No.: 25876-10-2
VCID: VC20794932
InChI: InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
SMILES: CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Molecular Formula: C21H43N5O7
Molecular Weight: 477.6 g/mol

Gentamicin C1

CAS No.: 25876-10-2

Cat. No.: VC20794932

Molecular Formula: C21H43N5O7

Molecular Weight: 477.6 g/mol

* For research use only. Not for human or veterinary use.

Gentamicin C1 - 25876-10-2

Specification

Description Gentamicin is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of several infections caused by certain types of bacteria, such as meningitis, infection of the blood, and serious urinary tract infections.
Some bacterial infections can be opportunistic infections (OIs) of HIV.
Gentamicin C1 is a natural product found in Liquidambar formosana with data available.
Gentamicin C1 is one of the major components of the gentamicin complex. Gentamicin C1 has a methyl group in the 6' position of the 2-amino-hexose ring and is N methylated at the same position.
CAS No. 25876-10-2
Molecular Formula C21H43N5O7
Molecular Weight 477.6 g/mol
IUPAC Name (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Standard InChI InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
Standard InChI Key CEAZRRDELHUEMR-CAMVTXANSA-N
Isomeric SMILES C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC
SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Canonical SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Colorform White amorphous powde
Melting Point 102-108 °C

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